Fmoc-homoArg(Mtr)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H38N4O7S |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1 |
InChI Key |
MYPHFLRAJFYMDO-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origin of Product |
United States |
Protecting Group Chemistry in Fmoc Solid Phase Peptide Synthesis Spps Methodologies
Principles of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. bachem.com A key aspect of this methodology is the use of protecting groups to prevent unwanted side reactions. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in one of the major SPPS strategies. altabioscience.comscielo.org.mx This approach, known as Fmoc/tBu SPPS, offers mild reaction conditions and has become a standard for producing peptides. altabioscience.comscielo.org.mxoup.com
The Fmoc group is introduced to the α-amino group of an amino acid, rendering it unreactive during the coupling of the next amino acid in the sequence. altabioscience.com After the coupling reaction is complete, the Fmoc group is selectively removed to allow for the next coupling cycle to begin. bachem.com This iterative process of deprotection and coupling is repeated until the desired peptide sequence is assembled. bachem.com
Orthogonality of Fmoc Protection with Side-Chain Protecting Groups
A fundamental principle of Fmoc SPPS is orthogonality, which refers to the ability to selectively remove different classes of protecting groups under distinct chemical conditions. peptide.comiris-biotech.de In the Fmoc/tBu strategy, the N-α-Fmoc group is labile to basic conditions, while the side-chain protecting groups are typically acid-labile. altabioscience.compeptide.com This orthogonality is crucial for the successful synthesis of complex peptides, as it ensures that the side-chain protecting groups remain intact during the repeated cycles of N-α-Fmoc deprotection. altabioscience.compeptide.com
The use of an orthogonal protection scheme prevents the premature removal of side-chain protection, which could lead to undesired side reactions and the formation of impurities. total-synthesis.com The stability of the Fmoc group to acidic conditions and the stability of acid-labile side-chain protecting groups (like tert-butyl) to basic conditions allow for a clean and efficient synthesis process. altabioscience.comtotal-synthesis.com This strategy contrasts with the older Boc/Bzl strategy, which is not truly orthogonal as both protecting groups are removed by acids of varying strengths. peptide.com
Mechanism and Conditions for N-alpha Fmoc Deprotection
The removal of the N-α-Fmoc group is achieved through a base-catalyzed β-elimination reaction. peptide.comnih.gov A common reagent used for this purpose is a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comgoogle.com
The mechanism proceeds in two main steps:
Proton Abstraction: The base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. scielo.org.mxpeptide.com
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which subsequently decomposes to liberate the free α-amino group of the peptide. scielo.org.mxpeptide.com
The highly reactive dibenzofulvene intermediate is scavenged by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected amine of the peptide chain. altabioscience.combeilstein-journals.org The choice of base and reaction conditions can influence the efficiency of the deprotection and minimize potential side reactions. nih.gov While piperidine is the most common choice, other bases like 4-methylpiperidine (B120128) and piperazine (B1678402) have also been evaluated. scielo.org.mxnih.gov
Side-Chain Protection of the Guanidino Group in Arginine and Homoarginine Derivatives
The guanidino group of arginine and its homolog, homoarginine, is strongly basic and requires protection during Fmoc SPPS to prevent side reactions. mdpi.commassey.ac.nz The choice of protecting group for the guanidino function is critical as it must be stable to the basic conditions of Fmoc deprotection but readily cleavable at the end of the synthesis. researchgate.net
The 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) Protecting Group: Characteristics and Reactivity
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a sulfonyl-type protecting group that has been used for the side chain of arginine in both Boc and Fmoc-based peptide synthesis. peptide.comjst.go.jp It is an acid-labile group designed to mask the nucleophilicity of the guanidino group. peptide.comnih.gov The Mtr group is characterized by its electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) ring, which influence its acid lability. jst.go.jprsc.org
The Mtr group is generally stable to the mild basic conditions used for Fmoc removal. jst.go.jp However, its removal requires strong acidic conditions, which can sometimes be a drawback. peptide.comsigmaaldrich.com Incomplete removal of the Mtr group can lead to contamination of the final peptide product. nih.gov
Acid-Lability and Cleavage Efficiency of the Mtr Group
The cleavage of the Mtr group is typically achieved using strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers. peptide.comsigmaaldrich.com The complete removal of the Mtr group can be sluggish and may require extended reaction times, sometimes up to 24 hours. sigmaaldrich.com The efficiency of Mtr cleavage can be influenced by the peptide sequence and the presence of other protecting groups. sigmaaldrich.com For instance, in peptides containing multiple Arg(Mtr) residues, achieving complete deprotection can be challenging. thermofisher.com
To enhance the cleavage efficiency, stronger acid cocktails or alternative cleavage methods have been explored. thermofisher.com Monitoring the deprotection reaction by techniques like HPLC is often recommended to ensure complete removal of the Mtr group. peptide.comsigmaaldrich.com Incomplete cleavage not only results in a modified peptide but can also complicate the purification process. nih.gov
Comparative Analysis of Mtr with Alternative Arginine Side-Chain Protecting Groups (e.g., Pbf, Pmc, Mts, Tos) in Fmoc SPPS
Several other sulfonyl-based protecting groups have been developed for arginine side-chain protection in Fmoc SPPS, each with different acid labilities. nih.gov
| Protecting Group | Structure | Key Features |
| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Sulfonyl group with a methoxy and three methyl substituents on the benzene ring. | One of the earlier developed sulfonyl-type protecting groups. nih.gov It is less acid-labile compared to Pmc and Pbf. sigmaaldrich.com |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | A sulfonyl group attached to a pentamethyldihydrobenzofuran ring system. | More acid-labile than Pmc and Mtr, making it a preferred choice for many applications. mdpi.compeptide.com The five-membered furan (B31954) ring contributes to its increased lability. mdpi.com |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | A sulfonyl group attached to a pentamethylchroman ring system. | More acid-labile than Mtr but less labile than Pbf. peptide.com The six-membered chroman ring makes it more stable than Pbf. mdpi.com |
| Mts (Mesitylene-2-sulfonyl) | A sulfonyl group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring. | Developed as a more labile alternative to Tos. nih.gov |
| Tos (Tosyl or p-Toluenesulfonyl) | A sulfonyl group attached to a toluene (B28343) ring. | Primarily used in Boc chemistry due to its requirement for strong acid cleavage (e.g., HF). nih.gov |
Table 1. Comparison of Arginine Side-Chain Protecting Groups
The trend in the development of these protecting groups has been towards increasing acid lability to allow for milder final cleavage conditions. mdpi.com Pbf is currently one of the most widely used protecting groups for arginine in Fmoc SPPS due to its high lability, which allows for efficient removal with standard TFA cleavage cocktails and reduces the risk of side reactions associated with prolonged acid exposure. mdpi.compeptide.com While Mtr was a significant development, its lower acid lability compared to Pmc and especially Pbf has led to its decreased use in routine Fmoc SPPS. peptide.comchempep.com
Chemical Stability of Protecting Groups under SPPS Conditions
The successful stepwise assembly of peptides using the Fmoc Solid-Phase Peptide Synthesis (SPPS) method relies on a precisely controlled, orthogonal protection strategy. iris-biotech.dealtabioscience.com In the case of Fmoc-homoArg(Mtr)-OH, this involves the temporary Nα-Fmoc group and the semi-permanent Mtr side-chain protecting group. altabioscience.combiosynth.com The differential stability of these two groups to specific chemical reagents is the cornerstone of this methodology, allowing for selective deprotection at distinct stages of the synthesis. nih.gov
The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is characterized by its stability under acidic conditions while being highly susceptible to cleavage by bases. wikipedia.orgchempep.com This property allows it to persist during the coupling of amino acids but enables its swift removal to expose the N-terminal amine for the next coupling cycle. altabioscience.comgoogle.com The standard condition for Fmoc group removal is treatment with a solution of a weak amine base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org The deprotection proceeds via a β-elimination mechanism and is generally rapid. altabioscience.com
Conversely, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which safeguards the guanidino function of the homoarginine side chain, exhibits stability to the basic conditions used for Fmoc removal. altabioscience.compeptide.com This ensures the integrity of the side chain throughout the iterative elongation of the peptide. biosynth.com The Mtr group is classified as acid-labile and is designed to be removed during the final step of the synthesis, which involves cleaving the completed peptide from the solid support. peptide.comnih.gov
The cleavage of the Mtr group requires treatment with strong acids, such as trifluoroacetic acid (TFA). peptide.comnih.gov However, the Mtr group is known to be less acid-labile than other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comsigmaaldrich.com Complete removal of the Mtr group can necessitate prolonged exposure to the acid cocktail, with reaction times ranging from 3 to 24 hours, particularly in peptides containing multiple arginine residues. sigmaaldrich.com To prevent side reactions from reactive cationic species generated during cleavage, scavengers like thioanisole (B89551) are often included in the TFA mixture. peptide.comsigmaaldrich.com Research has shown that without effective scavenging, cleavage of Mtr-protected arginine can lead to the sulfonation of sensitive residues like tryptophan. researchgate.netsigmaaldrich.com
The following data tables summarize the stability profiles and comparative lability of these protecting groups.
Table 1: Stability of Protecting Groups in this compound under SPPS Conditions
| Protecting Group | SPPS Step | Typical Reagents | Stability |
|---|---|---|---|
| Fmoc | Nα-Deprotection | 20% Piperidine in DMF | Labile altabioscience.comwikipedia.org |
| Fmoc | Final Cleavage/Side-Chain Deprotection | TFA-based cocktails | Stable nih.govchempep.com |
| Mtr | Nα-Deprotection | 20% Piperidine in DMF | Stable altabioscience.com |
| Mtr | Final Cleavage/Side-Chain Deprotection | TFA / Scavengers | Labile peptide.comsigmaaldrich.com |
Table 2: Research Findings on Comparative Acid Lability of Arginine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Relative Acid Lability | Research Notes |
|---|---|---|---|
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Least Labile | Requires prolonged cleavage times (3-24h) with strong acid cocktails (e.g., TFA/thioanisole). peptide.comsigmaaldrich.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | More Labile than Mtr | Considered useful for peptides with multiple arginine residues due to easier cleavage. peptide.com |
This orthogonal protection scheme, where the temporary protecting group is base-labile and the permanent side-chain groups are acid-labile, is fundamental to the Fmoc/tBu strategy and enables the synthesis of complex peptide sequences with high fidelity. biosynth.comnih.gov
Methodological Development for Fmoc Homoarg Mtr Oh Incorporation in Spps
Strategies for Efficient Coupling of Sterically Hindered Amino Acid Derivatives
The efficient coupling of sterically hindered amino acids like Fmoc-homoArg(Mtr)-OH is critical for the successful synthesis of complex peptides. The bulky nature of both the Fmoc protecting group and the Mtr-protected side chain can significantly slow down the acylation reaction, leading to incomplete coupling and the formation of deletion sequences. To overcome this, several strategies have been developed.
One common approach is to increase the acylation time and employ a higher excess of the protected amino acid and coupling reagents. However, this can be costly and may lead to side reactions. A more refined strategy involves the use of more potent coupling reagents and additives that can accelerate the reaction rate. For particularly difficult couplings, so-called "on-resin" activation can be employed, where the carboxylic acid of the incoming amino acid is pre-activated before being added to the resin-bound peptide. Another technique is the use of elevated temperatures to increase reaction kinetics, although this requires careful control to prevent racemization and other side reactions. The choice of solvent can also play a crucial role, with some solvents being more effective at solvating the peptide chain and reagents, thereby facilitating the coupling reaction.
**3.2. Optimization of Reaction Conditions for this compound Coupling
The successful incorporation of this compound into a peptide sequence hinges on the careful optimization of several reaction parameters. These include the choice of coupling reagents and additives, the solvent system, and the reaction temperature.
The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency with sterically demanding residues like this compound. Standard carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can be effective. However, for more challenging couplings, phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred due to their higher reactivity.
Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have demonstrated superior performance in difficult coupling scenarios. Additives not only act as activating agents but can also suppress side reactions, most notably racemization. HOBt and its aza-derivatives, like 7-aza-1-hydroxybenzotriazole (HOAt), are known to accelerate coupling and reduce the loss of chiral integrity. The combination of DIC and Oxyma is often highlighted as a cost-effective and highly efficient system that minimizes racemization and allergic sensitization associated with HOBt and HBTU.
| Coupling Reagent/Additive | Key Advantages for Hindered Couplings |
| DIC/Oxyma | High efficiency, reduced racemization, cost-effective, avoids sensitizing reagents. |
| PyBOP | High reactivity for sterically hindered amino acids. |
| COMU | Very high acylation efficiency, even for challenging sequences. |
| HOBt/HOAt | Accelerate coupling, suppress racemization. |
The choice of solvent is a critical factor that influences all aspects of SPPS, including the coupling of sterically hindered amino acids. The solvent must effectively swell the resin support and solvate the growing peptide chain to ensure that the reactive sites are accessible. N,N-dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS. However, concerns over its toxicity have led to the exploration of greener alternatives.
N-butylpyrrolidinone (NBP) has emerged as a promising alternative to DMF, demonstrating comparable or even superior performance in some cases. For difficult couplings, the use of "magic mixtures" containing a small percentage of a chaotropic salt like lithium chloride (LiCl) in DMF can disrupt secondary structures and improve coupling efficiency. The polarity and viscosity of the solvent system directly impact reaction kinetics and the solubility of reagents. Therefore, the selection of an optimal solvent or solvent mixture is crucial for maximizing the incorporation of this compound.
| Solvent System | Impact on Coupling Efficiency |
| DMF | Traditional standard, good resin swelling and reagent solubility. |
| NMP | Often used for difficult sequences due to its strong solvating properties. |
| NBP | Greener alternative to DMF with comparable or better performance. |
| DMF with LiCl | Disrupts peptide aggregation, improving accessibility for coupling. |
Controlling the reaction temperature during coupling is a powerful tool for overcoming the kinetic barriers associated with sterically hindered amino acids. Elevating the temperature can significantly increase the rate of the coupling reaction, often leading to higher yields and purities in a shorter amount of time. Microwave-assisted SPPS, for instance, utilizes controlled heating to accelerate peptide synthesis dramatically.
However, increased temperature also poses a risk of promoting side reactions, most notably racemization. The degree of racemization is highly dependent on the amino acid being coupled, the coupling reagents used, and the reaction temperature. Studies have shown that for many amino acid derivatives, coupling at elevated temperatures (e.g., 60-90°C) for short periods can be highly effective without inducing significant racemization, especially when using high-quality reagents and optimized protocols. Careful validation is necessary for each specific case to find the optimal balance between coupling efficiency and the preservation of chiral purity.
Mitigation of Side Reactions Associated with Mtr Deprotection
The Mtr protecting group on the side chain of homoarginine is sensitive to the acidic conditions used for the final cleavage of the peptide from the resin. This can lead to a number of side reactions that compromise the purity and yield of the target peptide.
During the final trifluoroacetic acid (TFA)-mediated cleavage step, the Mtr group can be partially or fully removed. The resulting reactive species can modify sensitive amino acid residues within the peptide sequence, particularly tryptophan. The indole (B1671886) side chain of tryptophan is susceptible to electrophilic attack, leading to sulfonation and other modifications.
To mitigate these side reactions, a cocktail of scavengers is typically added to the cleavage mixture. These scavengers are nucleophilic species that can trap the reactive carbocations generated during deprotection before they can react with the peptide. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). The choice and concentration of scavengers must be carefully optimized based on the peptide sequence. For instance, TIS is highly effective at reducing sulfonium-based side products. The use of a "low/high" TFA deprotection strategy, where a milder TFA concentration is first used to remove more labile protecting groups, can also be beneficial in minimizing side reactions associated with the Mtr group.
| Scavenger | Role in Mitigating Side Reactions |
| Triisopropylsilane (TIS) | Reduces sulfonium-based side products and other carbocationic species. |
| Water | Traps carbocations. |
| 1,2-Ethanedithiol (EDT) | Effective for scavenging a variety of reactive species. |
| Thioanisole (B89551) | Helps to prevent side reactions involving methionine and tryptophan. |
Impact of Multiple Mtr-Protected Residues on Deprotection Time and Completeness
The incorporation of arginine and its analogs, such as homoarginine, into peptide sequences presents unique challenges during solid-phase peptide synthesis (SPPS), primarily related to the selection and subsequent removal of the side-chain protecting group. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group used for the guanidino function of arginine and its derivatives, including this compound. chempep.compeptide.compeptide.com While effective in masking the highly basic guanidino group during chain elongation, its removal during the final cleavage and deprotection step can be notably slow and challenging, a problem that is significantly exacerbated in peptides containing multiple Mtr-protected residues. thermofisher.comsigmaaldrich.com
The Mtr group is known to be less acid-labile compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comsigmaaldrich.com Consequently, its complete removal requires extended treatment with strong acids, typically trifluoroacetic acid (TFA). peptide.comthermofisher.com For a peptide containing a single Arg(Mtr) residue, deprotection can take several hours. uwec.edu However, when multiple Arg(Mtr) residues are present within the same peptide sequence, the required deprotection time increases substantially, with some protocols requiring up to 12 hours or even 24 hours for complete removal. thermofisher.comsigmaaldrich.comsigmaaldrich.com This protracted exposure to harsh acidic conditions can lead to the degradation of the target peptide, particularly if sensitive amino acids like tryptophan or methionine are present. thermofisher.comsigmaaldrich.com
The presence of multiple Mtr groups creates a cumulative effect, making each subsequent Mtr group harder to remove. This often results in incomplete deprotection, leading to a heterogeneous crude product containing a mix of fully deprotected peptide and species where one or more Mtr groups remain attached. thermofisher.com A compromise must often be made between achieving complete deprotection of all Arg(Mtr) residues and minimizing acid-catalyzed side reactions, such as the modification of tryptophan. sigmaaldrich.comsigmaaldrich.com The use of scavengers in the cleavage cocktail is critical, but even their presence may not fully prevent side reactions during the long reaction times needed for Mtr group removal. thermofisher.comsigmaaldrich.com
To address these challenges, alternative arginine derivatives with more labile protecting groups, such as Fmoc-Arg(Pbf)-OH, are often preferred, especially for sequences with multiple arginines. chempep.comthermofisher.comsigmaaldrich.com The Pbf group is significantly more acid-labile and can typically be removed in under four hours, even with multiple Pbf-protected arginines present. thermofisher.com
| Arginine Protecting Group | Relative Acid Lability | Typical Deprotection Time (Single Residue) | Typical Deprotection Time (Multiple Residues) | Key Considerations |
|---|---|---|---|---|
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Low | ~3-8 hours | Up to 24 hours sigmaaldrich.comsigmaaldrich.com | Risk of incomplete deprotection and side reactions with sensitive residues due to prolonged acid exposure. thermofisher.comsigmaaldrich.com |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Medium | ~2-4 hours | > 4 hours thermofisher.com | More labile than Mtr, but can still require extended times for multiple residues. thermofisher.com |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High | < 2 hours | < 4 hours (typically ~2 hours) thermofisher.com | Currently the most widely used due to its high lability, reducing side reactions. chempep.comthermofisher.com |
Analytical Methodologies for Monitoring Synthesis Progression and Product Purity
Rigorous monitoring throughout the SPPS process is essential to maximize yield and purity by ensuring the completion of both coupling and deprotection steps. iris-biotech.degyrosproteintechnologies.com Several analytical techniques are employed to track the progress of the synthesis and to assess the purity of the final product after cleavage and deprotection. gyrosproteintechnologies.combiochain.in
Spectrophotometric Monitoring of Fmoc Deprotection
The repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a fundamental step in Fmoc-based SPPS. A widely used method to monitor the completeness of this deprotection step is UV-Vis spectrophotometry. iris-biotech.dersc.org The Fmoc group is cleaved by a secondary amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.dechempep.com This cleavage reaction proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF). rsc.orgchempep.com The liberated DBF subsequently reacts with the excess piperidine to form a piperidine-dibenzofulvene adduct, which is a strong chromophore. iris-biotech.dersc.orgresearchgate.net
This adduct exhibits a distinct UV absorbance maximum around 301 nm. iris-biotech.dersc.org By measuring the absorbance of the solution flowing from the reaction vessel during the deprotection step, the release of the Fmoc group can be quantified in real-time using the Beer-Lambert law. iris-biotech.de This technique can be integrated into automated peptide synthesizers, allowing for online monitoring of each deprotection cycle. iris-biotech.denih.gov The completion of the reaction is indicated when the UV absorbance returns to the baseline, signifying that no more Fmoc groups are being cleaved from the resin-bound peptide. nih.gov This monitoring is particularly valuable for "difficult" sequences where Fmoc removal may be slow or incomplete. researchgate.net
Recent developments have explored alternative spectrophotometric methods, such as the use of Oxyma Pure (ethyl cyano(hydroxyimino)acetate) as an indicator. acs.orgacs.org In the presence of residual piperidine from the deprotection and subsequent washing steps, Oxyma forms a yellow-colored anion that can be detected in the visible range (around 440-500 nm), providing a sensitive visual and spectrophotometric endpoint for the completion of the washing phase. acs.org
| Method | Analyte Detected | Wavelength (nm) | Principle | Application |
|---|---|---|---|---|
| Fmoc Release Monitoring | Dibenzofulvene-piperidine adduct | ~301 nm iris-biotech.dersc.org | The adduct formed upon Fmoc cleavage by piperidine is a UV-active chromophore. rsc.org | Real-time, online monitoring of the completeness of the Fmoc deprotection step. iris-biotech.de |
| Oxyma-Triggered Monitoring | Oxyma anion | ~440-500 nm acs.org | Oxyma is deprotonated by residual piperidine, forming a colored anion. acs.org | Real-time monitoring of the efficiency of washing steps after Fmoc deprotection. acs.orgacs.org |
Chromatographic Assessment of Protecting Group Removal
Following the completion of peptide chain assembly, the final step involves cleavage from the solid support and the simultaneous removal of all side-chain protecting groups. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the principal analytical technique used to assess the efficiency of this final deprotection and to determine the purity of the crude peptide product. gyrosproteintechnologies.combiochain.in
For peptides containing Mtr-protected residues like homoArg(Mtr), HPLC is an indispensable tool for monitoring the progress of the Mtr group's removal. sigmaaldrich.comsigmaaldrich.compeptide.com A small aliquot of the cleavage reaction can be taken at different time points, precipitated, and analyzed by HPLC to optimize the reaction time. sigmaaldrich.comsigmaaldrich.compeptide.com This is crucial for balancing complete deprotection with the minimization of acid-induced degradation. sigmaaldrich.com
Advanced Research Applications of Peptides Containing Homoarginine Residues
Design and Synthesis of Peptides for Modulating Biological Functions
The strategic replacement of natural amino acids with analogs like homoarginine is a cornerstone of modern peptide design. This modification can profoundly alter a peptide's physicochemical properties, leading to improved therapeutic potential.
A significant challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases. Trypsin, a key digestive enzyme, specifically cleaves peptide bonds at the C-terminus of lysine (B10760008) and arginine residues. letstalkacademy.com The introduction of homoarginine in place of arginine can significantly increase a peptide's resistance to this enzymatic degradation. nih.gov
Studies have shown that the rate of hydrolysis by trypsin at homoarginine residues is considerably slower than at arginine or lysine. nih.gov This increased stability is attributed to the extended side chain of homoarginine, which likely alters the precise positioning and fit of the peptide within the enzyme's active site, thereby hindering efficient catalysis. This strategy of substituting cleavage sites has proven effective in designing biologically active peptides, such as opioid peptide analogs, with enhanced resistance to trypsin-like enzymes. nih.gov A detailed mass spectrometry-based study confirmed that while trypsin can cleave at homoarginine, the process is slower and dependent on factors like the enzyme-to-protein ratio and digestion time. nih.gov
| Parameter | Observation | Source |
| Enzyme | Trypsin | nih.gov |
| Substrate Modification | Arginine replaced with Homoarginine | nih.gov |
| Effect on Stability | Increased resistance to enzymatic degradation | nih.gov |
| Cleavage Rate | Slower rate of hydrolysis at homoarginine residues compared to arginine/lysine | nih.gov |
The enhanced stability of homoarginine-containing peptides against proteolysis forms the basis for the rational design of peptidase-resistant therapeutics. semanticscholar.org By strategically replacing arginine residues at known trypsin cleavage sites with homoarginine, researchers can prolong the half-life and bioavailability of peptide drugs. This approach is a key component of peptide optimization, aiming to create molecules that retain their desired biological function while being less susceptible to metabolic breakdown. nih.govsemanticscholar.org
This design principle has been applied to various peptide classes, including antimicrobial peptides (AMPs), where stability in biological fluids is crucial for efficacy. nih.govfrontiersin.org The goal is to engineer peptides that can withstand the proteolytic environments they encounter in vivo, thereby enhancing their therapeutic window. The replacement of arginine with homoarginine is considered an effective strategy for enhancing this resistance. semanticscholar.org
Exploration of Homoarginine-Containing Peptides in Enzyme Substrate Studies
Incorporating homoarginine into peptides allows for detailed investigations into the substrate specificity of various enzymes, providing insights into their mechanisms of action and the structural requirements for substrate recognition.
The enzyme family of nitric oxide synthases (NOS) catalyzes the production of nitric oxide (NO) from L-arginine, a critical process in cellular signaling. wikipedia.org Studies comparing L-arginine and L-homoarginine as substrates for NOS have revealed important details about the enzyme's specificity.
L-homoarginine is recognized and oxidized by both neuronal NOS (nNOS) and macrophage NOS (iNOS), producing NO and homo-L-citrulline. acs.orgnih.gov However, it is a less potent substrate than the natural L-arginine. researchgate.net The catalytic efficiency (kcat/Km) of both NOS isoforms decreases significantly when using homoarginine. acs.orgnih.gov This reduction in efficiency is primarily due to a slower rate in the first step of the reaction, the N-hydroxylation of the guanidino group. nih.gov The lengthening of the arginine side chain by a single CH2 group in homoarginine leads to these markedly decreased catalytic efficiencies and disturbances in the normal functioning of the enzyme. acs.orgnih.gov
| Substrate | Relative Catalytic Efficiency (kcat/Km) for NOS | Key Findings | Source |
| L-Arginine | Highest | Natural and most efficient substrate. | acs.orgnih.gov |
| L-Homoarginine | Markedly Decreased | Acts as a substrate but with lower efficiency; loss of efficiency occurs at the N-hydroxylation step. | acs.orgnih.govresearchgate.net |
| Nω-Hydroxy-L-arginine (NOHA) | Intermediate | An intermediate in the natural reaction pathway. | acs.orgnih.gov |
| Nω-Hydroxyhomo-L-arginine (homo-NOHA) | Lowest | The hydroxylated intermediate of homoarginine oxidation is also a poor substrate. | acs.orgnih.gov |
Bioconjugation and Labeling Strategies Utilizing Homoarginine Derivatives
The chemical modification of peptides through bioconjugation and labeling is essential for creating probes to study biological processes, develop diagnostic tools, and enhance therapeutic properties. The guanidino group of arginine and its analog, homoarginine, offers a unique target for selective chemical modification.
A powerful strategy for site-specific modification involves the conversion of lysine residues into homoarginine through a process called guanidination. nih.gov This chemical transformation can be performed on proteins and peptides, effectively converting a primary amine (from lysine) into a guanidinium (B1211019) group (forming homoarginine). This method has been utilized in proteomics for the N-terminal enrichment of peptides. nih.gov By guanidinating the lysine residues and then blocking the original N-terminus, subsequent trypsin digestion generates new N-termini that can be selectively captured, allowing for the isolation of the original N-terminal peptides. nih.gov
Furthermore, the guanidinium group itself can be targeted for labeling. While methods are more established for arginine, they can be adapted for homoarginine. For instance, dicarbonyl compounds such as phenylglyoxal and cyclohexanedione are known to react selectively with the guanidino group of arginine, and this chemistry can be used to attach probes, such as azide tags, for subsequent bio-orthogonal "click" chemistry reactions. biorxiv.orgnih.gov This allows for the attachment of biotin for affinity purification or fluorophores for imaging applications. nih.gov
Development of Therapeutic Peptides and Peptide-Based Biomaterials through Modified Arginine Analogs
The use of modified arginine analogs like homoarginine is a burgeoning area in the development of advanced therapeutics and functional biomaterials. The unique properties imparted by these analogs can lead to peptides with novel or enhanced activities.
In therapeutic peptide development, substituting arginine with homoarginine has been explored to create more stable and effective drugs. For example, this modification has been used in the synthesis of opioid peptides to improve their resistance to enzymatic degradation. nih.gov In another application, the systematic replacement of lysine with homoarginine in cationic lytic peptides was shown to enhance their ability to deliver macromolecules like proteins and antibodies into the cytosol of cells, demonstrating its utility in creating improved drug delivery vectors. kyoto-u.ac.jp
In the field of biomaterials, arginine-containing peptides are used to create self-assembling hydrogels for tissue engineering. nih.govmdpi.com For instance, hydrogels composed of Fmoc-arginine and other Fmoc-amino acids have been developed as scaffolds for bone regeneration. nih.gov The arginine moiety provides a high affinity for hydroxyapatite, the mineral component of bone, while also supporting cell adhesion and viability. nih.gov The principles used in these arginine-based materials can be extended to homoarginine, potentially offering biomaterials with different mechanical properties or biological activities.
Comparative Studies and Future Directions in Homoarginine Chemistry
Comparative Performance of Fmoc-homoArg(Mtr)-OH with Other Homoarginine Derivatives in SPPS
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the choice of side-chain protection for the guanidino group of arginine and its homologs is critical to prevent side reactions and ensure high-purity synthesis. The selection of a protecting group involves a trade-off between stability during chain assembly and the ease of removal during final cleavage. The most commonly used protecting groups for the guanidino function are arylsulfonyl derivatives, including Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). chempep.com
This compound, which utilizes the Mtr group, is known for its high stability. However, this stability necessitates harsher acidic conditions for its removal compared to more modern protecting groups like Pbf and Pmc. peptide.com The cleavage of the Mtr group typically requires extended treatment with strong acids like trifluoroacetic acid (TFA), often with scavengers to prevent side reactions. peptide.com This can be problematic when synthesizing peptides with multiple Mtr-protected residues or sequences containing other acid-sensitive moieties. peptide.com
The Pbf protecting group, used in Fmoc-homoArg(Pbf)-OH, is significantly more acid-labile than Mtr. chempep.comnih.gov Its removal is generally faster and occurs under milder TFA conditions, which has made it the preferred choice for routine SPPS. chempep.comcsic.es Similarly, the Pmc group is more acid-labile than Mtr. The general order of acid lability and, consequently, the rate of deprotection for these common sulfonyl-based protecting groups is: Pbf > Pmc > Mtr. peptide.com
The choice between these derivatives often depends on the specific peptide sequence. For peptides with only one or two homoarginine residues and no other highly acid-sensitive groups, this compound can be a viable option. However, for more complex syntheses, particularly those involving multiple arginine homologs, derivatives like Fmoc-homoArg(Pbf)-OH offer a greater margin of safety and efficiency due to their milder deprotection requirements. chempep.compeptide.com
| Derivative | Protecting Group | Key Characteristics in SPPS | Deprotection Conditions |
|---|---|---|---|
| This compound | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Highly stable guanidino protection. Less acid labile than Pbf or Pmc. Best for peptides with few Arg/hArg residues. peptide.com | Requires stronger acid conditions or longer deprotection times with TFA and scavengers. peptide.com |
| Fmoc-homoArg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Most commonly used derivative due to its optimal balance of stability and acid lability. chempep.com Efficiently prevents side reactions. chempep.com | Readily cleaved with standard TFA cocktails (e.g., 95% TFA) during final cleavage. chempep.com Removal is usually complete within 1-2 hours. nih.gov |
| Fmoc-homoArg(Pmc)-OH | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | More acid labile than Mtr, similar in principle to Pbf but can be slightly less sterically hindered. chempep.com | Cleaved under strong acid conditions, similar to Pbf. chempep.com |
| Boc-homoArg(Tos)-OH | Tos (p-toluenesulfonyl) | Used in Boc-based SPPS. The Tos group is very stable and requires harsh cleavage conditions. | Requires very strong acids like anhydrous hydrogen fluoride (B91410) (HF), which can degrade the peptide. google.com |
Innovations in Protecting Group Chemistry for Guanidino Functionalities
The inherent challenges associated with protecting the highly basic and nucleophilic guanidino group have spurred continuous innovation in protecting group chemistry. The goal is to develop groups that are robust during synthesis but can be removed under specific, mild conditions, thereby enhancing orthogonality in complex synthetic schemes. iris-biotech.de
Recent developments have moved beyond traditional sulfonyl-based protectors. For instance, the trifluoroacetyl group has been explored as an orthogonal protecting group for guanidines. acs.org This group is stable to the acidic conditions of Boc-SPPS and the standard basic conditions of Fmoc-deprotection but can be selectively cleaved under mild basic conditions, offering a new layer of orthogonality. acs.org
Another area of innovation lies in the development of new guanylating agents that allow for the modification of the guanidino group itself. Reagents such as di-Boc protected thioureas, used with activators like Mukaiyama's reagent, and diprotected triflylguanidines represent new classes of guanidinylation reagents for chemical synthesis. umich.eduacs.org These methods provide pathways to synthesize diverse N,N'-disubstituted guanidines.
Furthermore, strategies for the synthesis of branched or cyclic peptides have driven the need for semi-permanent protecting groups that can be removed on-resin without disturbing other protecting groups. iris-biotech.de Groups like Mtt (methyltrityl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), traditionally used for protecting amino groups of lysine (B10760008) or ornithine, exemplify the type of orthogonality sought for guanidino groups. sigmaaldrich.com The Mtt group is labile to very mild acid (e.g., 1% TFA), while ivDde is removed by hydrazine, conditions that leave Fmoc, Boc, and most side-chain protectors intact. sigmaaldrich.com The application of these principles to guanidino protection is an active area of research.
| Protecting Group/Strategy | Key Innovation | Cleavage Conditions | Potential Advantage |
|---|---|---|---|
| Trifluoroacetyl | New orthogonal protecting group for guanidine. acs.org | Mild basic conditions. acs.org | Complementary to Boc and Fmoc strategies, allowing for selective deprotection. acs.org |
| Mtt (Methyltrityl) | Highly acid-labile group providing orthogonality. sigmaaldrich.combachem.com | 1-5% TFA in DCM. sigmaaldrich.com | Allows for selective on-resin deprotection in the presence of tBu-based groups. sigmaaldrich.com |
| ivDde | Hydrazine-labile group providing orthogonality to both acid- and base-labile groups. sigmaaldrich.com | ~2% Hydrazine in DMF. sigmaaldrich.com | Standard for creating branched or cyclic peptides via side-chain modification. sigmaaldrich.com |
| MIS (1,2-dimethylindole-3-sulfonyl) | A sulfonyl group with improved deprotection kinetics compared to Pbf. nih.gov | Completely cleaved in 30 minutes with 1:1 TFA/DCM. nih.gov | Faster cleavage times, potentially reducing degradation of sensitive peptides. nih.gov |
Emerging Methodologies for Site-Selective Modification of Arginine Homologs
The ability to selectively modify an amino acid residue within a peptide sequence opens up vast possibilities for creating probes, bioconjugates, and peptidomimetics. While lysine and cysteine are most commonly used for site-selective modifications, new methods are emerging for the harder-to-modify arginine and its homologs. issuu.comrsc.org
One approach involves the "tag-and-modify" strategy, where an amino acid precursor with a unique functional group is incorporated into the peptide. rsc.org For arginine homologs, this can be achieved by using a diaminopropionic acid (Dap) residue as a scaffold. The side-chain amino group of Dap can be selectively deprotected on-resin and then guanylated to form a homoarginine-like structure. This process allows for the introduction of functionalized guanidinium (B1211019) groups by using modified guanylating agents. nih.gov
Another strategy focuses on the direct chemical modification of the guanidinium group post-synthesis. This remains a significant challenge due to the group's high pKa and resonance stability. However, methods are being developed that can target the guanidino group for specific transformations. For example, reactions with reagents like 9,10-phenanthrenequinone can lead to selective modification or even cleavage at arginine residues. researchgate.net
Furthermore, enzymatic methods offer high specificity for modifying peptides. While enzymes that directly modify homoarginine are not common, protein engineering may expand the enzymatic toolbox. rsc.org The principles of expressed protein ligation (EPL) and native chemical ligation (NCL), which allow for the joining of synthetic peptide fragments to recombinant proteins, also provide a route to incorporate specifically modified or unnatural arginine homologs into larger protein structures. core.ac.uknsf.gov
| Methodology | Description | Reagents/System | Application |
|---|---|---|---|
| On-Resin Guanylation of Precursors | Incorporation of a precursor like Fmoc-Dap, followed by on-resin deprotection and reaction with a guanylating agent. nih.gov | Fmoc-Dap, orthogonal protecting groups, guanylating reagents (e.g., Moroder's reagent). nih.gov | Creation of arginine mimetics and homoarginine analogs with functionalized side chains. nih.gov |
| Chemoselective Ligation | Targeting unique functional groups introduced into the peptide sequence for specific conjugation reactions. rsc.org | Azides/alkynes (Click Chemistry), thiols, aldehydes. rsc.orgrsc.org | Site-specific labeling with fluorophores, drugs, or other moieties. abyntek.com |
| Direct Guanidinium Modification | Chemical reaction targeting the guanidino group of Arg or hArg for transformation or cleavage. | 9,10-phenanthrenequinone. researchgate.net | Selective peptide cleavage or modification for structural and functional studies. researchgate.net |
| Expressed Protein Ligation (EPL) | Ligation of a synthetic peptide containing a modified homoarginine to a larger recombinant protein segment. core.ac.uk | N-terminal Cys, C-terminal thioester. nsf.gov | Generation of semi-synthetic proteins with site-specifically incorporated modified hArg. core.ac.uk |
Future Perspectives on the Synthesis and Application of Homoarginine-Containing Peptides
The synthesis and application of peptides containing homoarginine and other non-canonical amino acids are poised for significant growth, driven by advancements in synthetic technologies and a deeper understanding of their therapeutic potential. rug.nlfrontiersin.org
Synthesis: The future of peptide synthesis, including for homoarginine-containing peptides, is moving towards greater efficiency, automation, and sustainability. creative-peptides.comopenaccessjournals.com
Automation and AI: Advanced automated synthesizers are streamlining the entire SPPS process, improving precision and reducing human error. creative-peptides.com Artificial intelligence and machine learning are beginning to be used to predict optimal synthetic routes and peptide properties, accelerating the design-build-test cycle. creative-peptides.com
Flow Chemistry: Continuous flow synthesis is emerging as a powerful alternative to batch SPPS, offering potential benefits in speed, scalability, and purity by minimizing aggregation and side reactions.
Green Chemistry: There is a growing emphasis on developing more environmentally friendly SPPS protocols, focusing on reducing solvent consumption and using less hazardous reagents. missouristate.edu
Applications: The unique properties of homoarginine make it a valuable component in the design of next-generation peptide therapeutics. mdpi.com
Enhanced Stability: The extended side chain of homoarginine can confer increased resistance to proteolytic degradation by enzymes like trypsin, which typically cleaves after arginine and lysine. issuu.comnih.gov This can significantly improve the in vivo half-life of peptide drugs. frontiersin.org
Modulated Bioactivity: Replacing arginine with homoarginine can alter the peptide's conformation and interaction with biological targets. mdpi.com This modification can fine-tune receptor binding affinity and selectivity, leading to improved efficacy or reduced off-target effects. This has been explored in antimicrobial peptides (AMPs) and GnRH antagonists. nih.goviris-biotech.de
Drug Delivery and Biomaterials: The positive charge and hydrogen-bonding capabilities of the homoarginine side chain can be exploited in the design of cell-penetrating peptides (CPPs) for improved drug delivery. mdpi.com Additionally, these peptides are being investigated for the creation of novel biomaterials. nih.gov
As the fields of chemical biology and peptide therapeutics continue to converge, the strategic incorporation of homoarginine, facilitated by increasingly sophisticated synthetic and analytical tools, will undoubtedly unlock new opportunities for addressing complex biological questions and developing novel medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
